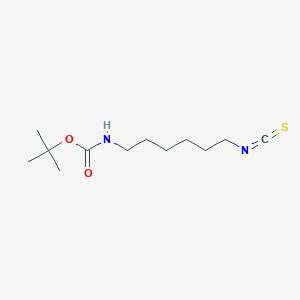
N,N'-Ethylenedianthranilic Acid
Übersicht
Beschreibung
“N,N’-Ethylenedianthranilic Acid” is an organic compound with the molecular formula C16H16N2O4 . It is also known as EDTA and finds extensive usage in the field of scientific research and industry.
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 secondary amines (aromatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
While specific chemical reactions involving “N,N’-Ethylenedianthranilic Acid” are not detailed in the search results, anthranilic acid derivatives, which this compound is a part of, have been noted for their wide applications. They play a central role in managing several metabolic disorders and exhibit interesting antimicrobial, antiviral, and insecticidal properties .
Physical And Chemical Properties Analysis
“N,N’-Ethylenedianthranilic Acid” is a solid at 20 degrees Celsius . Its molecular weight is 300.31 g/mol .
Wissenschaftliche Forschungsanwendungen
1. Metal Complexation and Separation
N,N'-Ethylenedianthranilic acid has been utilized in the separation of metals, particularly in the separation of aluminum from iron. This involves the use of this compound complexes in zone-melting processes. For instance, when used with stearic acid as the solvent, the recovery percentage of aluminum was about 99% with the this compound complex (Mashima & Maruyama, 1971).
2. Coordination with Oxovanadium(IV)
In aqueous solutions, the coordination of oxovanadium(IV) with various aminocarboxylic acids, including this compound, has been investigated. These studies have led to a better understanding of the complex formation processes and have provided insights into the molecular structures of these complexes (Alberico, Micera, Sanna, & Dessì, 1994).
3. Role in Biodegradable Chelating Agents
This compound has been referenced in the context of environmentally friendly chelating agents. It's mentioned in discussions about replacing non-biodegradable compounds like EDTA with biodegradable alternatives for various industrial and agricultural applications (Pinto, Neto, & Soares, 2014).
4. Synthesis of Chemical Compounds
This compound has been involved in the synthesis of specific chemical compounds, such as 2-(3-acetylamino-2,2-dimethylcyclobutyl)methyl-4(3H)-quinazolinones. This illustrates its utility in creating complex organic structures for various research and industrial purposes (Avotin'sh et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Anthranilic acid derivatives, including “N,N’-Ethylenedianthranilic Acid”, present a privileged profile as pharmacophores for the rational development of pharmaceuticals. They are being studied for managing the pathophysiology and pathogenesis of various diseases . The transition metal complexes of anthranilic acid derivatives offer therapeutic applications in diabetes mellitus, and obesity by regulating the activity of α-glucosidase .
Wirkmechanismus
Target of Action
N,N’-Ethylenedianthranilic Acid is a biochemical compound used in proteomics research . . It’s worth noting that anthranilic acid, a related compound, has been found to interact with L-amino-acid oxidase and D-amino-acid oxidase in humans .
Mode of Action
Anthranils, a class of compounds to which n,n’-ethylenedianthranilic acid belongs, have been reported to serve as electrophilic aminating reagents in reactions through a selective n–o bond cleavage .
Biochemical Pathways
It’s worth noting that plant secondary metabolites, such as phenolics, terpenoids, and alkaloids, are biosynthesized by four major biochemical pathways, including the malonic acid pathway and the shikimate pathway . As N,N’-Ethylenedianthranilic Acid is a derivative of anthranilic acid, it may potentially influence these pathways.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of related compounds, such as n-acetylgalactosamine-conjugated small-interfering rnas (galnac-conjugated sirnas), are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life .
Result of Action
Given its potential interaction with l-amino-acid oxidase and d-amino-acid oxidase , it may influence the metabolism of amino acids in cells.
Eigenschaften
IUPAC Name |
2-[2-(2-carboxyanilino)ethylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDIJXIHSOUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCNC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)








